molecular formula C15H13NO3 B15096429 2-[(2-methylbenzoyl)amino]benzoic Acid CAS No. 332371-88-7

2-[(2-methylbenzoyl)amino]benzoic Acid

Cat. No.: B15096429
CAS No.: 332371-88-7
M. Wt: 255.27 g/mol
InChI Key: OVKQXWPZUOHUMF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-methylbenzoyl)amino]- is a chemical compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-methylbenzoyl)amino]- typically involves the reaction of 2-methylbenzoyl chloride with benzoic acid in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of benzoic acid, 2-[(2-methylbenzoyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-methylbenzoyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-[(2-methylbenzoyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-methylbenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Benzoic acid, 2-[(2-methylbenzoyl)amino]- can be compared with other similar compounds, such as:

Conclusion

Benzoic acid, 2-[(2-methylbenzoyl)amino]- is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, while its potential biological activities open up new avenues for research in medicine and biology.

Properties

CAS No.

332371-88-7

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-[(2-methylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

OVKQXWPZUOHUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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